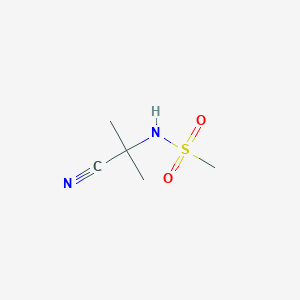![molecular formula C10H9BrO2 B1278666 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 55580-08-0](/img/structure/B1278666.png)
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Übersicht
Beschreibung
The compound 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a brominated heterocyclic compound that is part of a broader class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated heterocyclic compounds and their synthesis, molecular structure, and potential applications in medicine, such as anticonvulsant and hypnotic agents , as well as their molecular recognition properties .
Synthesis Analysis
The synthesis of related brominated heterocyclic compounds involves multiple steps, including hydrolysis, substitution, condensation, bromination, and aromatic amidation . For instance, the synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones involves starting materials that undergo a series of reactions to yield the desired compounds with anticonvulsant activities . The synthesis process is often optimized to improve yields and reduce reaction times, as seen in the preparation of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, where microwave conditions were employed .
Molecular Structure Analysis
The molecular and crystal structures of brominated heterocyclic compounds are typically established using X-ray crystallography . This technique allows for the determination of the arrangement of atoms within the crystal and the nature of intermolecular interactions, such as hydrogen bonds. For example, the nature of hydrogen bonds between molecules of 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one in solution and in the crystalline state was determined using both IR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactivity of brominated heterocyclic compounds can be influenced by the presence of the bromine atom, which can participate in various chemical reactions. Although the papers provided do not detail specific reactions involving 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, they do suggest that such compounds can be synthesized through reactions that involve bromination steps . Additionally, the presence of functional groups such as hydroxyl or carboxylic acid groups can lead to molecular recognition through hydrogen bonding with N-donor compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds are closely related to their molecular structure. The presence of bromine can affect the compound's density, melting point, and solubility. The crystalline structure can also influence the stability of the compound, as seen in the stabilization of the crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one by an intramolecular non-classical hydrogen bond . The pharmacological properties, such as anticonvulsant and hypnotic effects, are also significant physical and chemical properties that have been evaluated in related compounds .
Wissenschaftliche Forschungsanwendungen
-
Divergent Synthesis of 3-Substituted Thieno[3,4-b]Thiophene Derivatives
- Field : Materials Chemistry
- Application : This research involves the development of a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .
- Method : The method involves hydroxy-based transformations and the introduction of different substitutions at the C3-position .
- Results : The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .
-
Synthesis of 6-Bromo-3a,4-dihydrobenzo[f]isoindolinium Bromides
- Field : Organic Chemistry
- Application : This research involves the cyclization of allyl [3- (4-bromophenyl)prop-2-ynyl]ammonium bromides under basic catalysis conditions .
- Method : The cyclization occurs under heating of the reaction mixture at 90–92°C .
- Results : The cyclization, which is the main reaction route, is accompanied by rearrangement-cleavage to form 1-allyl- p -bromocinnamaldehyde .
Eigenschaften
IUPAC Name |
7-bromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWCASGALGDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443458 | |
| Record name | 7-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | |
CAS RN |
55580-08-0 | |
| Record name | 7-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55580-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


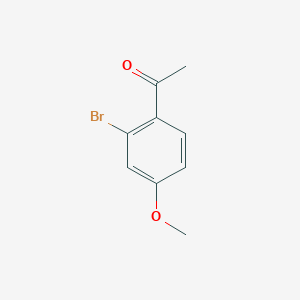
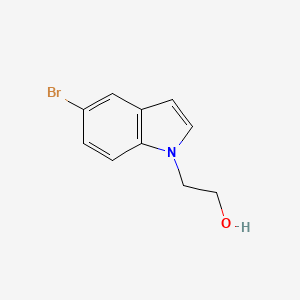
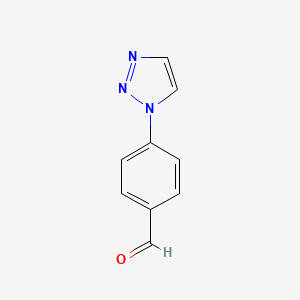
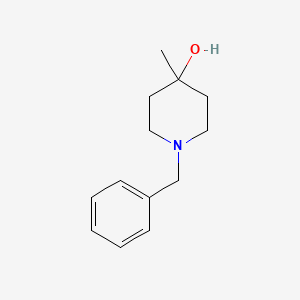
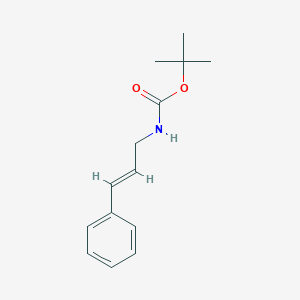
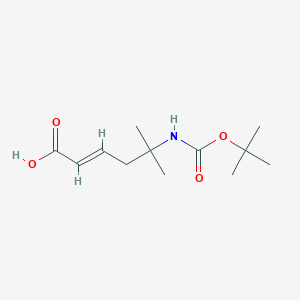

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)

![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)
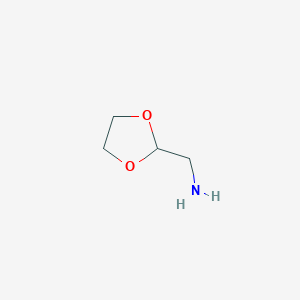
![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
